molecular formula C11H16Cl3N B6344136 Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride CAS No. 1240578-71-5

Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride

Cat. No.: B6344136
CAS No.: 1240578-71-5
M. Wt: 268.6 g/mol
InChI Key: HYCOTIPTUQFUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C11H16Cl3N It is known for its unique structure, which includes a butyl group attached to a 2,3-dichlorophenylmethylamine moiety

Scientific Research Applications

Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a similar compound, butyl[(3,4-dichlorophenyl)methyl]amine hydrochloride, indicates that it may cause skin and eye irritation, respiratory irritation, and is very toxic to aquatic life with long-lasting effects . It’s important to handle such compounds with care, using protective equipment and following safety protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride typically involves the reaction of 2,3-dichlorobenzyl chloride with butylamine in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Mechanism of Action

The mechanism of action of Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Butyl[(3,4-dichlorophenyl)methyl]amine hydrochloride
  • Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride

Uniqueness

Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N.ClH/c1-2-3-7-14-8-9-5-4-6-10(12)11(9)13;/h4-6,14H,2-3,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCOTIPTUQFUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C(=CC=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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